molecular formula C12H14BrNOS B4197567 2-[(4-bromobenzyl)thio]-N-cyclopropylacetamide

2-[(4-bromobenzyl)thio]-N-cyclopropylacetamide

Cat. No. B4197567
M. Wt: 300.22 g/mol
InChI Key: NZFVOWTUSDKERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-bromobenzyl)thio]-N-cyclopropylacetamide, also known as BTCPA, is a compound that has been synthesized for scientific research purposes. It is a member of the thioamide family, which are compounds that contain a sulfur atom attached to a carbon atom that is double-bonded to an oxygen atom. BTCPA has been studied for its potential as a therapeutic agent, as well as for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(4-bromobenzyl)thio]-N-cyclopropylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. This compound has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. It has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of immune system function. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

2-[(4-bromobenzyl)thio]-N-cyclopropylacetamide has several advantages for use in laboratory experiments. It is relatively easy and inexpensive to synthesize, and it has been shown to have activity against a variety of cancer cell lines. However, there are also limitations to its use. For example, the mechanism of action of this compound is not fully understood, which may limit its usefulness in certain types of studies. In addition, the compound has not been extensively studied in animal models, which may limit its potential as a therapeutic agent.

Future Directions

There are several potential future directions for research on 2-[(4-bromobenzyl)thio]-N-cyclopropylacetamide. One area of interest is the development of more potent analogs of the compound, which may have improved activity against cancer cells. Another area of interest is the study of the compound's effects on specific signaling pathways and enzymes, which may provide insight into its mechanism of action. Finally, the compound may have potential as a therapeutic agent for other conditions, such as inflammatory bowel disease or autoimmune disorders.

Scientific Research Applications

2-[(4-bromobenzyl)thio]-N-cyclopropylacetamide has been the subject of numerous scientific studies, with a focus on its potential as a therapeutic agent. It has been shown to have activity against various types of cancer cells, including breast cancer, prostate cancer, and leukemia. In addition, this compound has been studied for its potential as an anti-inflammatory agent, as well as for its effects on the immune system.

properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNOS/c13-10-3-1-9(2-4-10)7-16-8-12(15)14-11-5-6-11/h1-4,11H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFVOWTUSDKERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CSCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795131
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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